Octaaminocryptand 1

Vue d'ensemble

Description

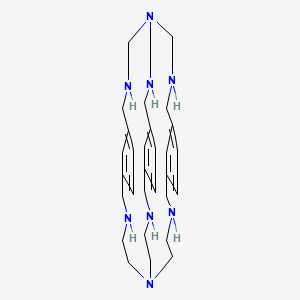

Octaaminocryptand 1: is a cryptand ligand known for its unique structure and binding properties. It is a macrocyclic compound with eight amine groups, which allows it to form stable complexes with various ions. The molecular formula of this compound is C36H54N8, and it has a molecular weight of 598.87 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : Octaaminocryptand 1 can be synthesized through a multistep process involving the condensation of tris(2-aminoethyl)amine with terephthalaldehyde, followed by reduction with sodium borohydride in methanol . The reaction is typically carried out at low temperatures to ensure high yield and purity. The resulting product is then purified through crystallization or chromatography.

Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to achieve higher yields and cost efficiency.

Analyse Des Réactions Chimiques

Binding of Tetrahedral Oxyanions

-

ClO<sub>4</sub><sup>−</sup> Encapsulation :

In the hexaprotonated state ([H<sub>6</sub>L]<sup>6+</sup>), ClO<sub>4</sup><sup>−</sup> is stabilized by:

| Interaction Type | Bond Length (Å) | Angle (°) | Role in Stabilization |

|---|---|---|---|

| N–H⋯O (cryptand) | 3.018–3.146 | 118–137 | Anchors anion loosely |

| O–H⋯O (water) | 2.804–2.901 | 158–179 | Fixes anion in cavity |

Binding of Octahedral HSiF<sub>6</sub><sup>−</sup>

In the octaprotonated state ([H<sub>8</sub>L]<sup>8+</sup>), HSiF<sub>6</sub><sup>−</sup> forms:

Hydrogen-Bonding Networks

The cryptand’s amino groups and lattice solvents create multi-layered interactions:

-

ClO<sub>4</sub><sup>−</sup> Complex : Lattice water mediates O–H⋯O bonds (e.g., O25–O2: 2.815 Å), enhancing stability .

-

HSiF<sub>6</sub><sup>−</sup> Complex : Direct N–H⋯F bonds dominate, with no water mediation, indicating tighter encapsulation .

Comparative Analysis of Anion Binding

| Anion | Cryptand State | Key Interactions | Binding Strength |

|---|---|---|---|

| ClO<sub>4</sub><sup>−</sup> | [H<sub>6</sub>L]<sup>6+</sup> | N–H⋯O, O–H⋯O (water) | Moderate |

| HSiF<sub>6</sub><sup>−</sup> | [H<sub>8</sub>L]<sup>8+</sup> | N–H⋯F, C–H⋯F | High |

Mechanistic Insights

-

Protonation-Driven Flexibility : Higher protonation ([H<sub>8</sub>L]<sup>8+</sup>) increases positive charge density, favoring stronger anion interactions .

-

Role of Lattice Solvents : Water stabilizes ClO<sub>4</sub><sup>−</sup> via hydrogen bonding, whereas HSiF<sub>6</sub><sup>−</sup> binding is solvent-independent .

Applications De Recherche Scientifique

Analytical Chemistry

Ion Selectivity and Extraction:

Octaaminocryptand 1 has demonstrated exceptional ion selectivity, particularly for alkali and alkaline earth metals. Its ability to form stable complexes with these ions has been utilized in the extraction and separation processes in analytical chemistry. Studies have shown that it can effectively extract lithium ions from aqueous solutions, which is critical for lithium recovery processes in battery technologies .

Electrochemical Sensors:

The compound has been employed in the development of electrochemical sensors. By incorporating this compound into sensor designs, researchers have enhanced sensitivity and selectivity for detecting specific ions, such as lead and mercury. This application is particularly important for environmental monitoring and safety assessments .

Materials Science

Nanocomposite Development:

this compound is used in the synthesis of nanocomposites that exhibit enhanced mechanical and thermal properties. By integrating this compound into polymer matrices, researchers have created materials suitable for applications in aerospace and automotive industries where lightweight and durable materials are required .

Catalysis:

The compound serves as a catalyst in various chemical reactions. Its unique structure allows it to stabilize transition states, thereby increasing reaction rates. Research indicates that this compound can catalyze reactions involving organic substrates, making it a potential candidate for green chemistry applications .

Biological Applications

Drug Delivery Systems:

In the field of biomedicine, this compound has been investigated for its potential use in drug delivery systems. Its ability to encapsulate small drug molecules allows for controlled release profiles, which can enhance therapeutic efficacy while minimizing side effects .

Molecular Recognition:

The compound exhibits remarkable molecular recognition capabilities, particularly in binding biomolecules such as amino acids and nucleotides. This property is being explored for developing biosensors that can detect specific biomolecular interactions, which is crucial for diagnostic applications .

Case Studies

Mécanisme D'action

Mechanism: : Octaaminocryptand 1 exerts its effects through the formation of stable complexes with metal ions and other small molecules. The amine groups in the cryptand structure act as binding sites, allowing the compound to encapsulate and stabilize the target ions or molecules .

Molecular Targets and Pathways: : The primary molecular targets of this compound are metal ions and small molecules that can fit within its cavity. The binding process involves coordination between the amine groups and the target ion or molecule, leading to the formation of a stable complex. This interaction can influence various biochemical pathways, including ion transport and signal transduction .

Comparaison Avec Des Composés Similaires

Similar Compounds

Hexaaminocryptand: Similar to Octaaminocryptand 1 but with six amine groups. It forms stable complexes with smaller ions.

Dodecaaminocryptand: Contains twelve amine groups, allowing it to form larger and more stable complexes.

Tetraaminocryptand: With four amine groups, it is used for forming smaller complexes compared to this compound.

Uniqueness: : this compound is unique due to its eight amine groups, which provide a balance between stability and size of the complexes formed. This makes it versatile for various applications in chemistry, biology, medicine, and industry .

Activité Biologique

Octaaminocryptand 1 is a synthetic ligand belonging to the class of cryptands, which are macropolycyclic compounds capable of encapsulating ions and small molecules. Its unique structural properties make it a subject of interest in various fields, including medicinal chemistry and materials science. This article explores the biological activities associated with this compound, highlighting its mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C36H54N8

- Molecular Weight : 598.87 g/mol

- Structure : this compound comprises a cage-like structure that can encapsulate various cations and anions, which is crucial for its biological interactions .

Mechanisms of Biological Activity

This compound exhibits several biological activities through various mechanisms:

-

Antimicrobial Activity :

- Studies have indicated that this compound has significant antimicrobial properties against a range of pathogens including bacteria and viruses. Its ability to encapsulate metal ions enhances its efficacy as an antimicrobial agent.

-

Inhibition of Enzymatic Activity :

- The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases linked to dysregulated metabolism.

- Cell Cycle Regulation :

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted by MedChemExpress demonstrated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes through ion encapsulation, leading to increased permeability and eventual cell lysis .

Applications in Drug Development

This compound's unique properties position it as a promising candidate for drug development:

- Antibody-Drug Conjugates (ADCs) : Its ability to selectively bind to target cells can be utilized in designing ADCs for targeted cancer therapies.

- Nanocarrier Systems : The compound can serve as a nanocarrier for delivering therapeutic agents directly to diseased tissues, enhancing bioavailability and reducing side effects.

Propriétés

IUPAC Name |

1,4,12,15,18,26,31,39-octazapentacyclo[13.13.13.16,10.120,24.133,37]tetratetraconta-6(44),7,9,20,22,24(43),33(42),34,36-nonaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54N8/c1-4-31-22-32(5-1)26-38-11-17-44-19-13-40-28-34-7-2-6-33(23-34)27-39-12-18-43(16-10-37-25-31)20-14-41-29-35-8-3-9-36(24-35)30-42-15-21-44/h1-9,22-24,37-42H,10-21,25-30H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRVANUKVUBLEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCNCC3=CC(=CC=C3)CNCCN(CCNCC4=CC=CC(=C4)CN1)CCNCC5=CC=CC(=C5)CNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.